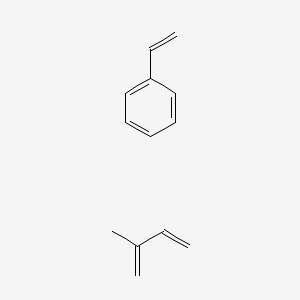

2-Methylbuta-1,3-diene;styrene

Overview

Description

2-Methylbuta-1,3-diene: and styrene are two significant organic compounds widely used in various industrial and scientific applications. 2-Methylbuta-1,3-diene, also known as isoprene, is a volatile liquid hydrocarbon with the formula CH₂=C(CH₃)−CH=CH₂. It is a key building block in the production of synthetic rubber and other polymers. Styrene, with the chemical formula C₆H₅CH=CH₂, is a colorless, oily liquid that is a precursor to polystyrene and several copolymers. Both compounds play crucial roles in the manufacturing of plastics, resins, and synthetic rubbers.

Preparation Methods

2-Methylbuta-1,3-diene

2-Methylbuta-1,3-diene can be synthesized through several methods:

Cracking of Naphtha: This process involves breaking down larger hydrocarbons present in the naphtha portion of refined petroleum using heat or catalysts.

Dehydrogenation of Isopentene: This method involves the removal of hydrogen from isopentene to produce 2-methylbuta-1,3-diene.

Pyrolysis of Methylpentene: High heat is used to decompose methylpentene, resulting in the formation of 2-methylbuta-1,3-diene.

Dehydration of Methylbutenol: This process involves removing water from methylbutenol to obtain 2-methylbuta-1,3-diene.

Styrene

Styrene is primarily produced through the following methods:

Dehydrogenation of Ethylbenzene: Ethylbenzene is dehydrogenated in the presence of steam and a catalyst to produce styrene.

Catalytic Dehydration of Ethylbenzene: This method involves the use of catalysts such as aluminum chloride to convert ethylbenzene directly into styrene.

Chemical Reactions Analysis

2-Methylbuta-1,3-diene

2-Methylbuta-1,3-diene undergoes various chemical reactions:

Oxidation: It can be oxidized to form aldehydes and ketones.

Polymerization: It can polymerize to form polyisoprene, which is the main component of natural rubber.

Addition Reactions: It can undergo addition reactions with halogens and hydrogen halides to form halogenated compounds.

Styrene

Styrene is known for its reactivity in the following types of reactions:

Scientific Research Applications

2-Methylbuta-1,3-diene

2-Methylbuta-1,3-diene is extensively used in:

Polymer Chemistry: It is a monomer in the production of synthetic rubber and other polymers.

Biological Studies: It is studied for its role in the biosynthesis of terpenes and other natural products.

Environmental Science: Research focuses on its role as a volatile organic compound and its impact on air quality.

Styrene

Styrene has a wide range of applications in:

Material Science: It is used in the production of polystyrene and various copolymers for packaging, insulation, and consumer products.

Chemical Engineering: It is a precursor in the synthesis of resins, plastics, and synthetic rubbers.

Biomedical Research: Styrene derivatives are used in the development of medical devices and drug delivery systems.

Mechanism of Action

2-Methylbuta-1,3-diene

The mechanism of action of 2-methylbuta-1,3-diene involves its polymerization to form polyisoprene. This process is catalyzed by enzymes such as isoprene synthase, which converts dimethylallyl pyrophosphate to isoprene . The polymerization involves the formation of long chains of isoprene units, resulting in the production of synthetic rubber.

Styrene

Styrene exerts its effects through polymerization and oxidation reactions. The polymerization of styrene involves the opening of the double bond and linking of styrene molecules to form polystyrene . In oxidation reactions, styrene is converted to styrene oxide, which is used in the synthesis of various chemicals .

Comparison with Similar Compounds

2-Methylbuta-1,3-diene

Similar compounds include:

Butadiene: Another diene used in the production of synthetic rubber.

Isopentene: A precursor in the synthesis of 2-methylbuta-1,3-diene.

Styrene

Ethylbenzene: A precursor in the production of styrene.

Vinyl Toluene: A derivative of styrene used in the production of resins and polymers.

Both 2-methylbuta-1,3-diene and styrene are unique in their ability to undergo polymerization to form important industrial polymers. Their reactivity and versatility make them valuable in various scientific and industrial applications.

Q & A

Basic Research Questions

Q. What are the key structural and physical properties of 2-Methylbuta-1,3-diene (isoprene) and styrene that influence their reactivity in polymerization?

- Answer :

- 2-Methylbuta-1,3-diene : A conjugated diene (C₅H₈) with a boiling point of 34°C and melting point of -146°C. Its conjugated double bonds (1,3-positions) enable facile polymerization via radical or Ziegler-Natta catalysts. The methyl group at C2 introduces steric effects, influencing regioselectivity in copolymerization .

- Styrene : An aromatic vinyl monomer (C₈H₈) with a boiling point of 145°C. The vinyl group adjacent to the benzene ring allows for resonance stabilization during polymerization, favoring polystyrene formation via free-radical initiation. Its planar structure facilitates π-π stacking in copolymers .

- Methodological Insight : Use spectroscopic techniques (NMR, FTIR) to confirm monomer purity before polymerization. Differential scanning calorimetry (DSC) can monitor thermal transitions during reaction optimization.

Q. What are the standard laboratory synthesis routes for 2-Methylbuta-1,3-diene and styrene?

- Answer :

- 2-Methylbuta-1,3-diene :

Dehydrogenation of Isopentene : Catalytic dehydrogenation (e.g., Cr₂O₃/Al₂O₃) at 500–600°C yields high-purity isoprene .

Pyrolysis of Methylpentene : Thermal cracking at 700–800°C produces isoprene alongside alkanes, requiring fractional distillation for isolation .

- Styrene :

Dehydrogenation of Ethylbenzene : Using iron(III) oxide catalysts at 600–650°C, achieving ~90% conversion. Side products (e.g., benzene) are removed via vacuum distillation .

One-Step Rhodium-Catalyzed Synthesis : A newer method employs Rh complexes to directly couple benzene and ethylene, reducing energy costs but requiring rigorous catalyst recycling .

- Experimental Design : Monitor reaction efficiency via gas chromatography (GC). Optimize temperature gradients to minimize byproduct formation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic data for styrene’s electrophilic aromatic substitution (EAS) reactions?

- Answer : Discrepancies arise from solvent polarity, substituent effects, and competing mechanisms (e.g., radical vs. ionic pathways).

- Methodology :

Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated styrene to distinguish between proton-transfer mechanisms .

Computational Modeling : Apply density functional theory (DFT) to map transition states and identify dominant pathways under varying conditions (e.g., nitration vs. sulfonation) .

- Data Analysis : Use Arrhenius plots to compare activation energies across studies. Reconcile outliers by standardizing solvent systems (e.g., HNO₃/H₂SO₄ vs. acetyl nitrate).

Q. What strategies optimize copolymerization of 2-Methylbuta-1,3-diene and styrene for tailored material properties?

- Answer :

- Catalyst Selection : Ziegler-Natta catalysts (e.g., TiCl₄/AlEt₃) enhance alternating copolymer formation, while Lewis acids (e.g., BF₃) favor block structures .

- Feed Ratio Control : Adjust monomer ratios (e.g., 70:30 styrene:isoprene) to balance glass transition temperature (Tg) and elasticity. Real-time monitoring via Raman spectroscopy ensures compositional uniformity .

Q. How does the environmental stability of polyisoprene-styrene copolymers vary under UV exposure?

- Answer : Styrene’s aromatic rings absorb UV radiation, leading to chain scission, while isoprene’s unsaturated backbone is prone to oxidation.

- Experimental Design :

Accelerated Aging Tests : Expose films to UV-B lamps (310 nm) and track carbonyl index growth via FTIR .

Additive Screening : Evaluate antioxidants (e.g., hindered amine light stabilizers) at 0.1–2 wt% to mitigate degradation .

- Data Interpretation : Compare degradation rates using the Arrhenius model. Cross-reference with outdoor weathering data to validate lab results .

Q. Safety and Toxicology

Q. What evidence supports the genotoxic and carcinogenic risks of 2-Methylbuta-1,3-diene in occupational settings?

- Answer : The European Food Safety Authority (EFSA) identified in vivo genotoxicity (DNA adduct formation) and carcinogenicity in rodents, leading to its ban in food flavorings .

- Risk Mitigation :

Exposure Monitoring : Use gas detectors with PID sensors (detection limit: 1 ppb) in labs .

Substitution Strategies : Replace isoprene with less volatile dienes (e.g., myrcene) in non-critical applications .

Properties

IUPAC Name |

2-methylbuta-1,3-diene;styrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8.C5H8/c1-2-8-6-4-3-5-7-8;1-4-5(2)3/h2-7H,1H2;4H,1-2H2,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGIWVXWXZRRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=C.C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68648-89-5, 705964-80-3, 694523-05-2, 25038-32-8, 68441-36-1, 700836-36-8, 105729-79-1, 719274-91-6, 106402-53-3 | |

| Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68648-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, tetrablock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705964-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Record name | Isoprene-styrene diblock copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694523-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Record name | Isoprene-styrene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, epoxidized | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68441-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Record name | Isoprene-styrene triblock copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700836-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Record name | Isoprene-styrene block copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105729-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, pentablock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=719274-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106402-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White odorless pellets; | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12169 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25038-32-8, 68648-89-5 | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.